![molecular formula C21H27N3O4S B2535347 N-[2-[4-(4-甲氧基苯基)哌嗪-1-基]磺酰基乙基]-3-甲基苯甲酰胺 CAS No. 897619-19-1](/img/structure/B2535347.png)
N-[2-[4-(4-甲氧基苯基)哌嗪-1-基]磺酰基乙基]-3-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
选择性多巴胺受体配体
人们已经对该化合物的衍生物进行了研究,特别关注了其对多巴胺受体的选择性和亲和力。研究表明,苯甲酰胺骨架的结构修饰可以显着影响化合物对不同多巴胺受体亚型的选择性,例如 D(3) 和 D(4) 受体。这些发现对于开发针对神经系统疾病中涉及的多巴胺能通路的新型治疗剂至关重要。例如,已经确定了导致化合物具有中等 D(3) 受体亲和力和对其他受体类型具有高选择性的修饰,突出了在正电子发射断层扫描 (PET) 成像中应用的潜力以及开发精神和神经系统疾病的新型治疗剂的潜力 (Leopoldo 等人,2002)。
血清素受体激动剂
在胃肠病学领域,已经合成和评估了苯甲酰胺衍生物对胃肠道运动的影响。这些化合物作为选择性血清素 4 (5-HT4) 受体激动剂显示出前景,可能为胃肠道疾病提供新的治疗方法。具体来说,已经发现某些衍生物可以加速动物模型中的胃排空并增加排便频率,这表明它们作为新型促动力剂的效用,由于其选择性,可能减少副作用 (Sonda 等人,2004)。
5-HT7 受体拮抗剂
与 N-[2-[4-(4-甲氧基苯基)哌嗪-1-基]磺酰基乙基]-3-甲基苯甲酰胺相关的化合物也因其作为 5-HT(7) 受体拮抗剂的潜力而被探索。这些研究旨在通过调节血清素能系统来为精神疾病开发新的治疗选择。几种合成的化合物已显示出作为 5-HT(7) 受体拮抗剂的显着活性,对治疗焦虑和抑郁等疾病具有潜在意义 (Yoon 等人,2008)。
用于 PET 成像的放射性标记拮抗剂
研究的重点是开发基于该化学结构的放射性标记拮抗剂,用于血清素受体的 PET 成像,特别是 5-HT1A 亚型。这些拮抗剂允许对大脑中的血清素能神经传递进行非侵入性研究,有助于我们了解各种精神和神经系统疾病 (Plenevaux 等人,2000)。
作用机制
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have been shown to exhibit affinity towards alpha1-adrenergic receptors . The interaction of these compounds with their targets could lead to changes in cellular signaling pathways, potentially influencing various physiological processes.
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with various neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors could potentially influence various physiological processes, depending on the specific receptor subtype and tissue involved .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-17-4-3-5-18(16-17)21(25)22-10-15-29(26,27)24-13-11-23(12-14-24)19-6-8-20(28-2)9-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIQMYXXBLNSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。